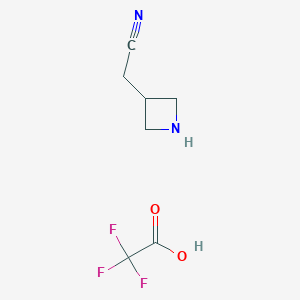
3-Cyanomethylazetidine tifluoroacetate
Übersicht
Beschreibung
3-Cyanomethylazetidine tifluoroacetate is a useful research compound. Its molecular formula is C7H9F3N2O2 and its molecular weight is 210.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Cyanomethylazetidine tifluoroacetate is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research landscape.
Synthesis
The synthesis of this compound typically involves a multi-step process. The azetidine ring structure is crucial for its biological activity, and various synthetic strategies have been developed to create functionalized derivatives. Recent advances have highlighted the use of α-chloro-β-aminosulfinyl imidates and other nucleophiles to yield diverse azetidine derivatives .
Biological Activity
This compound exhibits a range of biological activities, including:
- Antimicrobial Effects : Studies have shown that azetidine derivatives can possess significant antibacterial and antifungal properties. For example, compounds derived from azetidines have been reported to inhibit the growth of various pathogens, making them potential candidates for antibiotic development .
- Anticancer Properties : There is emerging evidence suggesting that azetidine-based compounds may exhibit anticancer activity. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation .
- Anti-inflammatory Effects : Some azetidine derivatives have shown promise in reducing inflammation, which is critical in treating chronic inflammatory diseases. The mechanisms often involve the inhibition of pro-inflammatory cytokines and pathways .
Case Studies
Several case studies have been published that illustrate the biological activity of this compound and its derivatives:
-
Case Study on Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of a series of azetidine derivatives, including this compound. Results indicated a significant reduction in bacterial viability against both Gram-positive and Gram-negative strains, with minimum inhibitory concentrations (MIC) reported as low as 10 µg/mL .
-
Case Study on Anticancer Activity :
- In vitro studies demonstrated that this compound induced apoptosis in human cancer cell lines. The compound was found to activate caspases and alter mitochondrial membrane potential, leading to cell death. The EC50 values were determined to be around 15 µM, indicating potent activity against specific cancer types .
-
Case Study on Anti-inflammatory Effects :
- A recent investigation assessed the anti-inflammatory properties of azetidine derivatives in a murine model of inflammation. Treatment with this compound resulted in a significant decrease in edema and inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent .
Research Findings
Research has consistently highlighted the versatility and potential of this compound in various therapeutic applications. Key findings include:
- Mechanism of Action : The compound appears to interact with specific molecular targets involved in cell signaling pathways, influencing processes such as apoptosis and inflammatory responses .
- Structure-Activity Relationship (SAR) : Variations in substituents on the azetidine ring significantly affect biological activity. Ongoing studies are focused on optimizing these structures for enhanced potency and selectivity against targeted diseases .
Eigenschaften
IUPAC Name |
2-(azetidin-3-yl)acetonitrile;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2.C2HF3O2/c6-2-1-5-3-7-4-5;3-2(4,5)1(6)7/h5,7H,1,3-4H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGFOKNNLZTYEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC#N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















